2-(4-T-Butylsulfamoylphenyl)-6-methylbenzoic acid
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Overview
Description
2-(4-T-Butylsulfamoylphenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes a t-butylsulfamoyl group and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-T-Butylsulfamoylphenyl)-6-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a phenyl ring followed by the introduction of a t-butyl group. The final step involves the formation of the benzoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(4-T-Butylsulfamoylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-T-Butylsulfamoylphenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-T-Butylsulfamoylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-T-Butylsulfamoylphenyl)-6-methylbenzoic acid include other sulfonamide derivatives and benzoic acid derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and potential applications. The presence of the t-butylsulfamoyl group and the methylbenzoic acid moiety makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-6-5-7-15(16(12)17(20)21)13-8-10-14(11-9-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYCOIKMJQRPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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